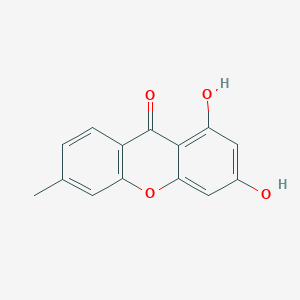

1,3-dihydroxy-6-methyl-9H-xanthen-9-one

Description

Contextual Significance within Xanthenone Chemistry

The xanthenone scaffold is often described as a "privileged structure" in medicinal chemistry. researchgate.netmdpi.comencyclopedia.pub This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological receptors with high affinity, leading to a broad spectrum of pharmacological effects. encyclopedia.pub The versatility of the xanthenone core allows for the synthesis of a vast library of derivatives, with biological activity being highly dependent on the type, number, and position of substituents on the aromatic rings. mdpi.comresearchgate.net

The fundamental structure of xanthenone is a heterocyclic compound with the molecular formula C₁₃H₈O₂. mdpi.comwikipedia.org Derivatives are classified based on their oxygenation patterns, with common substitutions including hydroxyl, methoxy (B1213986), and prenyl groups. These modifications give rise to a wide array of observed biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov The presence of hydroxyl groups, as seen in 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, is frequently associated with potent antioxidant activity. mdpi.com The strategic placement of these groups, along with others like the methyl group at the C-6 position, is a key focus of research for developing compounds with enhanced or selective bioactivity. beilstein-archives.org

Table 1: Examples of Bioactive Xanthenone Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Name | Key Reported Biological Activities | Reference(s) |

|---|---|---|

| α-Mangostin | Anti-inflammatory, Antioxidant, Anticancer | researchgate.netnih.govmdpi.com |

| Gentisin (B1671442) | The first isolated xanthone (B1684191) derivative | mdpi.comresearchgate.net |

| 1,2-dihydroxy-9H-xanthen-9-one | Anti-inflammatory, Antioxidant, Anti-allergic | mdpi.com |

| Substituted 1,3-dihydroxyxanthones | Cytotoxicity against tumor cell lines, Anti-tyrosinase activity | beilstein-archives.org |

| 1,3-dihydroxyxanthone Mannich bases | Anticholinesterase activity (potential for Alzheimer's treatment) | nih.gov |

Historical Perspectives on Xanthenone Derivatives in Academic Research

The study of xanthenone derivatives has a long history, beginning with the isolation of natural products. The first compound of this class to be reported was gentisin, which was isolated in 1821 from the roots of Gentiana lutea. mdpi.comresearchgate.net However, the parent class of compounds was not formally named "xanthone" until 1961 by J.C. Roberts, a name derived from the Greek word "xanthos" (yellow), reflecting the typical color of these compounds. mdpi.comresearchgate.net

Early research was primarily focused on the isolation and structural elucidation of naturally occurring xanthones from various plant families, such as Clusiaceae and Gentianaceae. wikipedia.org The 20th century saw significant advancements in synthetic organic chemistry, which enabled the laboratory synthesis of the xanthenone nucleus and its derivatives. Among the most popular classical synthetic routes are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt These methods paved the way for systematic structure-activity relationship (SAR) studies, allowing researchers to create and test novel compounds that were not accessible from natural sources. up.pt An early application for the parent compound, xanthone, was its use as an insecticide, introduced in 1939. wikipedia.org

Table 2: Key Historical Milestones in Xanthenone Research

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1821 | Isolation of gentisin from Gentiana lutea roots. | First reported isolation of a xanthone derivative. | mdpi.comresearchgate.net |

| Late 19th/Early 20th Century | Development of the Kostanecki synthesis. | One of the earliest synthetic routes to xanthones. | mdpi.com |

| 1939 | Introduction of xanthone as an insecticide. | An early commercial application of the core compound. | wikipedia.org |

| 1961 | The name "xanthone" is coined by J.C. Roberts. | Formal naming and classification of the chemical class. | mdpi.comresearchgate.net |

| Mid-20th Century to Present | Development of diverse synthetic methods (e.g., Grover, Shah, and Shah). | Enabled the creation of large libraries of derivatives for SAR studies. | up.pt |

Current Research Landscape and Emerging Trends for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one

While extensive research exists for the broader xanthenone class, published studies focusing specifically on 1,3-dihydroxy-6-methyl-9H-xanthen-9-one are not widely available. The current research landscape is therefore best understood by examining trends in closely related analogues, particularly substituted 1-hydroxy- and 1,3-dihydroxyxanthones.

A dominant trend is the continued synthesis and biological evaluation of novel xanthone derivatives to discover new therapeutic agents. researchgate.net Researchers are actively designing compounds with specific substitution patterns to target various diseases. For instance, studies on various 1-hydroxy-3-methylxanthone derivatives have explored their antitumor, antioxidant, and antifungal activities. beilstein-archives.org Similarly, other substituted 1,3-dihydroxyxanthones have been synthesized and shown to exhibit significant cytotoxicity against several human tumor cell lines, including lung and liver cancer cells. beilstein-archives.org Furthermore, derivatives of 1,3-dihydroxyxanthone have been investigated as anticholinesterase agents, showing potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is a promising strategy for the treatment of Alzheimer's disease. nih.gov

Modern synthetic chemistry is also influencing the field. There is a growing emphasis on developing more efficient and environmentally friendly synthetic methodologies, aligning with the principles of "green chemistry." This includes the use of one-pot reactions and novel, eco-friendly catalysts to produce xanthenones. researchgate.net Additionally, new techniques such as cross-dehydrogenative coupling are being employed to synthesize novel xanthone-based materials with unique properties and potential biological activities. researchgate.net The ongoing exploration of compounds like 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is part of this broader effort to expand the chemical diversity and therapeutic potential of the xanthenone family.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-6-methylxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPLYEBEGSRMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like xanthones. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to determine the precise arrangement of atoms.

For a related compound, 1,3-dihydroxyxanthone, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the xanthone (B1684191) core. The hydroxyl protons typically appear as sharp singlets at a downfield chemical shift. In 2D NMR experiments such as COSY (Correlation Spectroscopy), connections between neighboring protons can be established, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one (C₁₄H₁₀O₄).

The fragmentation of xanthone skeletons under electron ionization (EI) often involves characteristic losses of CO and CHO moieties. The specific fragmentation pattern would be influenced by the positions of the hydroxyl and methyl groups, providing further structural confirmation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The FTIR spectrum of a dihydroxy-methyl-xanthone would be expected to show characteristic absorption bands. For xanthone derivatives, typical vibrational bands include:

A strong carbonyl (C=O) stretching vibration, usually in the range of 1610-1660 cm⁻¹.

Broad O-H stretching bands for the hydroxyl groups, typically found between 3000 and 3500 cm⁻¹.

C-O stretching vibrations for the ether linkage in the xanthone ring.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic and methyl groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic system.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of conjugated systems like xanthones. The UV-Vis absorption spectrum of xanthone derivatives typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions. For other 1,3-dihydroxyxanthones, absorption maxima are generally observed in the ranges of 230-260 nm and 300-380 nm. The exact positions and intensities of these bands are sensitive to the substitution pattern on the xanthone core.

Many xanthone derivatives are also fluorescent, and their emission spectra can provide further information about their excited electronic states. The fluorescent properties are often dependent on factors like solvent polarity and pH.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used for the stereochemical analysis of chiral molecules. The compound 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is achiral and therefore would not exhibit any ECD or ORD signals. These techniques are relevant for naturally occurring or synthetic chiral xanthone derivatives, where they are instrumental in assigning the absolute configuration of stereocenters or determining the nature of axial chirality.

Synthetic Methodologies and Chemical Transformations of 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One

Classical and Modern Synthetic Routes to the 9H-Xanthen-9-one Core

The construction of the tricyclic 9H-xanthen-9-one system can be achieved through several established and modern synthetic strategies. The most prevalent approaches involve the formation of a key intermediate—either a 2,2'-dihydroxybenzophenone (B146640) or a 2-aryloxybenzoic acid—which then undergoes intramolecular cyclization to yield the xanthone (B1684191) core. researchgate.netnih.gov

Classical Methods:

Grover, Shah, and Shah (GSS) Reaction: This is one of the most popular one-pot methods for synthesizing polyhydroxyxanthones. nih.govup.pt It involves the condensation of a salicylic (B10762653) acid derivative with a reactive phenol (B47542) in the presence of a condensing agent, typically a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃). up.ptinstras.com The reaction proceeds through a benzophenone (B1666685) intermediate which, if it possesses an additional hydroxyl group ortho to the newly formed carbonyl bridge, can cyclize directly to the xanthone. up.pt

Benzophenone Cyclodehydration: This two-step approach first involves the synthesis of a 2,2'-dioxygenated benzophenone, commonly via a Friedel–Crafts acylation. The subsequent step is an intramolecular nucleophilic substitution or an addition-elimination reaction to form the central pyrone ring. up.pt

Diaryl Ether Cycloacylation: This route begins with the synthesis of a 2-aryloxybenzoic acid, often through an Ullmann condensation. The diaryl ether is then cyclized via an intramolecular electrophilic acylation to furnish the xanthone skeleton. nih.govup.pt

Modern Methods: Recent advancements have focused on improving efficiency, yields, and environmental compatibility.

Use of Eaton's Reagent: Modifications to the classical GSS reaction include the substitution of ZnCl₂/POCl₃ with Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). researchgate.netnih.gov This has been shown to be an excellent condensing agent, often providing higher yields and avoiding the formation of benzophenone intermediates in certain reactions. up.ptnih.gov

Palladium-Catalyzed Reactions: Modern cross-coupling chemistry has been applied to xanthone synthesis, including palladium-catalyzed annulation between salicylaldehydes and 1,2-dibromoarene derivatives. researchgate.net

Photochemical Reactions: Strategies involving photoinduced electrocyclization of precursor molecules like 2-styrylchromones offer another pathway to the xanthone framework. researchgate.net

Table 1: Comparison of Major Synthetic Routes to the 9H-Xanthen-9-one Core

| Method | Key Intermediate | Typical Reagents | Reference |

|---|---|---|---|

| Grover, Shah, and Shah (GSS) | 2,2'-Dihydroxybenzophenone | Salicylic Acid, Phenol, ZnCl₂/POCl₃ | up.pt |

| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Friedel–Crafts acylation followed by cyclodehydration | up.pt |

| Diaryl Ether Route | 2-Aryloxybenzoic Acid | Ullmann condensation followed by cycloacylation | up.pt |

| Eaton's Reagent Modification | (Often directly to xanthone) | Salicylic Acid, Phenol, P₂O₅/CH₃SO₃H | nih.gov |

| Palladium-Catalyzed Annulation | (Varies) | Salicylaldehyde, Dibromoarene, Pd catalyst | researchgate.net |

Directed Synthesis of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one

The specific synthesis of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is best achieved by a strategic application of the Grover, Shah, and Shah reaction or its modern variants. The substitution pattern of the target molecule dictates the choice of starting materials: the 1,3-dihydroxy pattern on one ring (A-ring) points to the use of a 1,3,5-trihydroxybenzene derivative, while the 6-methyl group on the other ring (B-ring) must originate from a corresponding methyl-substituted salicylic acid.

The most logical and effective route is the condensation of 5-methylsalicylic acid with phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

Reaction: 5-methylsalicylic acid + phloroglucinol → 1,3-dihydroxy-6-methyl-9H-xanthen-9-one

Catalyst/Solvent: The reaction can be effectively catalyzed using Eaton's reagent (P₂O₅/CH₃SO₃H), which has proven highly efficient for condensing substituted salicylic acids with phloroglucinol to give xanthones in high yields. up.pt The classical ZnCl₂/POCl₃ system is also a viable option.

The reaction proceeds via an initial electrophilic acylation, where the highly activated phloroglucinol ring attacks the acylium ion derived from 5-methylsalicylic acid. This forms a 2,2',4',6'-tetrahydroxy-5-methylbenzophenone intermediate. Subsequent intramolecular dehydration (ring closure) occurs readily due to the presence of the ortho-hydroxyl groups, yielding the stable tricyclic xanthone product.

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Functionalization of the 1,3-dihydroxy-6-methyl-9H-xanthen-9-one scaffold is largely governed by the powerful electron-donating effects of the two hydroxyl groups on the A-ring. These groups render the A-ring highly nucleophilic and activated towards electrophilic aromatic substitution, demonstrating significant chemo- and regioselectivity. researchgate.netwikipedia.orglibretexts.org Stereoselectivity is less commonly a factor in these reactions unless a chiral center is introduced.

Chemoselectivity: In reactions involving electrophiles, the electron-rich A-ring (positions C2 and C4) is overwhelmingly more reactive than the less activated, methyl-substituted B-ring. This allows for selective functionalization of the dihydroxy-substituted ring while leaving the other ring untouched.

Regioselectivity: Within the A-ring, electrophilic attack occurs preferentially at the positions ortho and para to the hydroxyl groups, which are C2 and C4. researchgate.netunram.ac.id

Bromination: Reaction of 1,3-dihydroxyxanthone with N-bromosuccinimide (NBS) results in the formation of 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one, demonstrating that substitution occurs regioselectively at both the C2 and C4 positions. nih.gov

C-H Functionalization: Cross-dehydrogenative coupling of 1,3-dihydroxyxanthone with electron-deficient 1,2,4-triazines occurs regioselectively, yielding a mixture of products from nucleophilic attack at both C4 and C2, with the C4-substituted product being major (ratio of 85:15). researchgate.net This indicates a competition between orbital and charge control in directing the substitution. researchgate.net

Prenylation: C-prenylation of 1,3-dihydroxyxanthone with prenyl bromide in the presence of a base also occurs at the C2 and C4 positions. unram.ac.id The C1-hydroxyl group forms an intramolecular hydrogen bond with the C9-carbonyl, which may influence the steric environment and direct substitution towards the C2 position. unram.ac.id

Derivatization Reactions and Access to Analogues

Derivatization of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one provides access to a wide range of analogues for structure-activity relationship studies. These reactions can target either the reactive C-H positions on the A-ring (as seen in Section 3.3) or the phenolic hydroxyl groups themselves.

O-Alkylation and O-Acylation: The hydroxyl groups at C1 and C3 can be readily converted to ethers or esters. For example, methylation with a reagent like dimethyl sulfate (B86663) or methyl iodide yields the corresponding methoxy (B1213986) derivatives, such as 1-hydroxy-3-methoxy- or 1,3-dimethoxy-6-methyl-9H-xanthen-9-one. researchgate.net Acetylation with acetic anhydride (B1165640) yields acetate (B1210297) esters. instras.com These reactions are useful for protecting the hydroxyl groups or modulating the compound's biological properties.

Prenylation: As a key reaction in the biosynthesis of many natural xanthones, prenylation can be performed synthetically. nih.gov Using prenyl bromide in an aqueous basic medium can lead to a variety of C-prenylated and O-prenylated analogues. utar.edu.my Examples of complex derivatives synthesized from 1,3-dihydroxyxanthone include 1-hydroxy-2,4-bis(3-methyl-but-2-enyl)-3-(3-methyl-but-2-enyloxy)-xanthen-9-one and 1,3-dihydroxy-2,4-bis(3-methyl-but-2-enyl)-xanthen-9-one. utar.edu.my

Table 2: Examples of Derivatization Reactions on the 1,3-Dihydroxyxanthone Scaffold

| Reaction Type | Reagent(s) | Position(s) Targeted | Product Type | Reference |

|---|---|---|---|---|

| Bromination | NBS | C2, C4 | Dibromo-analogue | nih.gov |

| C-H Coupling | 1,2,4-Triazines, Acid | C2, C4 | C-azolyl analogue | researchgate.net |

| Prenylation | Prenyl Bromide, Base | C2, C4, O1, O3 | C- and O-prenylated analogues | unram.ac.idutar.edu.my |

| Methylation | Dimethyl Sulfate, Base | O1, O3 | Methoxy-analogue | researchgate.net |

| Acetylation | Acetic Anhydride, Pyridine | O1, O3 | Acetoxy-analogue | instras.com |

Reaction Mechanisms and Reactivity Profiles of the Xanthenone System

The chemical behavior of the 1,3-dihydroxy-6-methyl-9H-xanthen-9-one system is a direct consequence of its electronic structure. The core is a dibenzo-γ-pyrone, a conjugated system where two benzene (B151609) rings are fused to a central pyrone ring. researchgate.net

Mechanism of Synthesis: The formation of the xanthone core from a salicylic acid and a phenol (GSS reaction) generally follows a two-stage mechanism:

Electrophilic Acylation: The salicylic acid is activated by the Lewis acid catalyst (e.g., complex with POCl₃/ZnCl₂) to form a highly electrophilic acylium ion intermediate. The electron-rich phenol then attacks this electrophile in an electrophilic aromatic substitution reaction to form a 2,2'-dihydroxybenzophenone intermediate. up.ptbyjus.com

Intramolecular Cyclization: The benzophenone intermediate undergoes an intramolecular nucleophilic attack from one of the ortho-hydroxyl groups onto the carbonyl carbon, followed by dehydration (loss of a water molecule) to form the central, thermodynamically stable pyrone ring. up.ptnih.gov This cyclization is a key step in both chemical synthesis and biosynthesis. mdpi.comnih.gov

Reactivity Profile: The reactivity of the xanthone nucleus is heavily influenced by its substituents.

A-Ring Activation: The 1,3-dihydroxy substitution pattern makes the A-ring exceptionally electron-rich. The hydroxyl groups are powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is why functionalization reactions like halogenation and C-H coupling occur almost exclusively on this ring at the C2 and C4 positions. researchgate.netnih.gov

Influence of the C1-OH Group: The hydroxyl group at the C1 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen at C9. nih.gov This planarizes the system and reduces the acidity and nucleophilicity of the C1-hydroxyl group compared to the C3-hydroxyl group, which can influence the regioselectivity of O-derivatization reactions.

Theoretical and Computational Chemistry Studies on 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These studies, often employing DFT, can determine key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. Furthermore, they provide insights into the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and electronic properties. For the broader class of xanthones, theoretical studies have explored their antioxidant capabilities through mechanisms like single electron transfer, but specific data for the 6-methyl substituted derivative is absent.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule in different environments, such as in a vacuum or in a solvent, and analyze the flexibility of its structure. For complex molecules like xanthine (B1682287) derivatives, MD simulations can be instrumental in understanding how they interact with biological systems, such as proteins or DNA. Currently, there are no specific MD simulation studies reported in the literature for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one to describe its conformational landscape.

Prediction of Spectroscopic Parameters

Computational methods are also widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can forecast NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. While experimental data for some xanthone (B1684191) derivatives exist, predicted spectroscopic data for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, which would be invaluable for its characterization, has not been published.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment or with other molecules is key to predicting its physical properties and biological activity. Computational modeling can be used to study non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These models are particularly important in drug design and materials science. For xanthone derivatives, such studies could elucidate their binding mechanisms with biological targets. However, specific computational models detailing the intermolecular interactions of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one are not available.

Mechanistic Elucidation of Biological Activities Associated with 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One in Vitro and Pre Clinical, Non Clinical Human Studies

In Vitro Antimicrobial Mechanisms of Action

While direct studies on the antimicrobial mechanisms of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one are not extensively documented, the antimicrobial potential of the xanthone (B1684191) scaffold, particularly those with hydroxyl and methyl substitutions, is well-established. The antimicrobial activity of these compounds is significantly influenced by the number and position of these functional groups.

Inhibition of Microbial Growth and Cellular Targets

The antimicrobial efficacy of xanthones is often attributed to their interaction with microbial cell membranes and key cellular enzymes. The lipophilic nature of the xanthone core, combined with the presence of hydrophilic hydroxyl groups, facilitates their partitioning into the lipid bilayer of microbial membranes, leading to a disruption of membrane integrity and function. This can result in the leakage of intracellular components and ultimately, cell death.

Furthermore, the planar structure of the xanthone ring system allows for intercalation with microbial DNA, potentially inhibiting DNA replication and transcription. Additionally, xanthones have been shown to inhibit key microbial enzymes involved in various metabolic pathways. For instance, studies on other hydroxylated and methylated xanthones have demonstrated their ability to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

A study on the structurally related compound, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one, revealed its potent inhibitory effect on the growth of dermatophyte clinical strains, including Trichophyton rubrum, Microsporum canis, and Epidermophyton floccosum, with a minimum inhibitory concentration (MIC) of 16 µg/mL for all tested strains nih.gov. This suggests that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one may also exhibit significant antifungal activity. The presence of the dihydroxy and methyl substituents on the xanthone core is believed to be crucial for this activity.

Disruption of Biofilm Formation

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers resistance to antimicrobial agents and the host immune system. The disruption of biofilm formation is a key strategy in combating microbial infections.

Certain xanthone derivatives have been shown to interfere with biofilm formation. The proposed mechanisms include the inhibition of microbial adhesion to surfaces, a critical initial step in biofilm development, and the interference with quorum sensing (QS), a cell-to-cell communication system that regulates gene expression, including genes involved in biofilm formation.

For example, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one has demonstrated a potent inhibitory effect on two virulence factors of Candida albicans: germ tube formation and biofilm formation nih.gov. This suggests that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one may possess similar antibiofilm properties, potentially by interfering with the signaling pathways that govern these processes in pathogenic fungi.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of xanthones are primarily attributed to the presence of hydroxyl groups on their aromatic rings. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

Modulation of Endogenous Antioxidant Systems

In addition to direct radical scavenging, some xanthones can exert their antioxidant effects by modulating endogenous antioxidant defense systems. One of the key pathways involved is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Anti-inflammatory Modulations at the Molecular and Cellular Level

The anti-inflammatory properties of xanthones are well-documented and are mediated through their interaction with various molecular and cellular targets involved in the inflammatory cascade. The substitution pattern on the xanthone nucleus, including the presence of hydroxyl and prenyl groups, has been shown to be a significant contributor to their anti-inflammatory activity researchgate.net.

The anti-inflammatory mechanisms of xanthones often involve the inhibition of pro-inflammatory enzymes and the downregulation of pro-inflammatory signaling pathways. For instance, many xanthones have been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation nih.gov.

Furthermore, xanthones can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. A study on the structurally similar 1,2-dihydroxy-9H-xanthen-9-one demonstrated its ability to inhibit the synthesis of IL-6 and prostaglandin (B15479496) E2 (PGE2) in human macrophages mdpi.com. This suggests that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one may exert its anti-inflammatory effects through similar molecular mechanisms.

The anti-inflammatory potential of xanthones is also linked to their antioxidant properties, as oxidative stress is a key trigger and propagator of inflammatory responses nih.gov. By scavenging free radicals and reducing oxidative stress, 1,3-dihydroxy-6-methyl-9H-xanthen-9-one can indirectly dampen the inflammatory cascade.

Table 1: Antimicrobial Activity of a Structurally Related Xanthone

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Trichophyton rubrum | Antifungal | 16 | nih.gov |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Microsporum canis | Antifungal | 16 | nih.gov |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Epidermophyton floccosum | Antifungal | 16 | nih.gov |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Candida albicans | Inhibition of germ tube and biofilm formation | - | nih.gov |

Table 2: Anti-inflammatory Activity of a Structurally Related Xanthone

| Compound | Cell Line | Inflammatory Mediator | Effect | Reference |

| 1,2-dihydroxy-9H-xanthen-9-one | Human macrophages | Interleukin-6 (IL-6) | Inhibition of synthesis | mdpi.com |

| 1,2-dihydroxy-9H-xanthen-9-one | Human macrophages | Prostaglandin E2 (PGE2) | Inhibition of synthesis | mdpi.com |

Inhibition of Inflammatory Enzyme Activities (e.g., COX, LOX)

Currently, there is a lack of specific studies directly investigating the inhibitory effects of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical mediators of inflammation through the production of prostaglandins and leukotrienes, respectively. While many natural polyphenolic compounds, including various xanthones, have been reported to possess anti-inflammatory properties, the direct interaction and inhibition kinetics of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one with COX and LOX remain to be elucidated through dedicated enzymatic assays. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Modulation of Key Signaling Pathways (e.g., NF-κB, MAP Kinases)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, cell proliferation, and survival. While direct evidence for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is not available, studies on other xanthone derivatives suggest that this class of compounds can modulate these pathways. For instance, some xanthones have been shown to suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes. unich.it

Similarly, the MAPK pathways, which include ERK, JNK, and p38, are known targets for various polyphenolic compounds. nih.gov A study on 1,3,5,8-tetrahydroxy-9H-xanthen-9-one demonstrated its ability to inhibit the H2O2-induced phosphorylation of JNK, ERK, and p38 in HepG2 cells, suggesting an anti-aging effect mediated through the regulation of these stress-response pathways. researchgate.net Given the structural similarities, it is plausible that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one could also exert its biological effects by influencing the phosphorylation status and activity of key proteins within the NF-κB and MAPK signaling cascades. However, this hypothesis requires experimental validation.

Enzyme Kinetics and Allosteric Modulation Studies (e.g., protein kinases, phosphatases)

Detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and potential allosteric modulation by 1,3-dihydroxy-6-methyl-9H-xanthen-9-one on specific enzymes like protein kinases and phosphatases are not currently available in the scientific literature. Such studies are crucial for understanding the precise mechanism of action and for the rational design of more potent and selective inhibitors. The study of enzyme kinetics for protein kinases, for example, often reveals a sequential ordered Bi-Bi kinetic mechanism where ATP binding precedes peptide substrate binding. nih.govnih.gov Future research in this area would be invaluable for characterizing the therapeutic potential of this compound.

Cell Cycle Perturbation and Apoptotic Pathways in Cultured Cells

Evidence from a structurally related compound, 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one, offers insights into the potential pro-apoptotic activity of this class of xanthones. nih.gov A study demonstrated that this derivative could suppress proliferation and induce early apoptosis in MCF-7 breast cancer cells. nih.gov The mechanism was attributed to the competitive binding of the compound to TNF receptor-associated factor 6 (TRAF6), which in turn inhibited the activation of AKT and TGF-β-activated kinase 1 (TAK1). nih.gov This led to the modulation of the Bcl-2/Bax protein ratio and the subsequent activation of the caspase-9 and caspase-3 enzymatic cascade, key executioners of apoptosis. nih.gov

Table 1: Effect of 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one on Apoptosis-Related Proteins in MCF-7 Cells nih.gov

| Protein | Effect | Pathway Implication |

| Bcl-2 | Suppression | Inhibition of anti-apoptotic signaling |

| Bax | Promotion | Activation of pro-apoptotic signaling |

| Caspase-9 | Promotion | Initiation of the intrinsic apoptotic cascade |

| Caspase-3 | Promotion | Execution of apoptosis |

This data is for a related compound and may not be directly applicable to 1,3-dihydroxy-6-methyl-9H-xanthen-9-one.

While these findings are promising, direct studies on the effect of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one on cell cycle progression and the induction of apoptosis in various cell lines are necessary to confirm these activities.

Molecular Interactions with Biomolecules (e.g., DNA, RNA, proteins)

The ability of small molecules to interact with biological macromolecules is fundamental to their mechanism of action. As mentioned in the previous section, a related xanthone derivative has been shown to bind to the protein TRAF6 through computational docking and immunoprecipitation studies. nih.gov This suggests that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one may also interact with specific protein targets, thereby modulating their function. However, specific studies detailing the binding affinity, interaction sites, and functional consequences of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one's interaction with DNA, RNA, or a broader range of proteins are currently lacking.

Investigation of Cellular Targets and Signaling Cascades

The identification of specific cellular targets is crucial for a comprehensive understanding of a compound's biological effects. For the closely related 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one, TRAF6 has been identified as a direct cellular target. nih.gov The subsequent inhibition of AKT and TAK1 activation places this compound within a well-defined signaling cascade that regulates apoptosis. nih.gov For 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, the precise cellular targets and the downstream signaling cascades it modulates remain to be discovered. Future research employing techniques such as affinity chromatography, proteomics, and genetic screening will be essential to uncover the specific molecular targets and pathways affected by this compound.

Applications of 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One in Advanced Materials and Analytical Science

Incorporation into Functional Materials (e.g., polymers, nanoparticles)

The incorporation of xanthone (B1684191) derivatives into functional materials such as polymers and nanoparticles is an area of growing interest. These materials often harness the unique photophysical and chemical properties of the xanthone core. For 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, its hydroxyl and methyl functional groups could offer specific advantages. The hydroxyl groups can serve as anchoring points for covalent bonding to polymer backbones or nanoparticle surfaces, potentially leading to the development of new organic materials.

The methyl group at the 6-position may influence the compound's solubility and dispersibility within a material matrix, potentially enhancing the homogeneity and performance of the final functional material. While specific research on the incorporation of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one into these materials is not documented, the general principles of xanthone chemistry suggest its potential utility in creating materials with tailored optical or bioactive properties.

Development as a Fluorescent Probe or Sensor

Xanthone derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes and sensors. The fluorescence of these molecules is often sensitive to the local environment, such as pH, polarity, and the presence of specific ions or molecules.

The 1,3-dihydroxy substitution pattern on the xanthone ring is known to be crucial for its fluorescent characteristics. The addition of a methyl group at the 6-position could subtly modify the electronic properties of the molecule, potentially leading to shifts in its absorption and emission spectra. This could be exploited to design probes with specific excitation and emission wavelengths for various applications.

For instance, the hydroxyl groups could act as binding sites for metal ions. Upon binding, a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) could be observed, allowing for the detection and quantification of the target ion. While no specific studies detail the use of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one as a fluorescent sensor, the fundamental characteristics of the xanthone scaffold make this a promising area for future research.

Table 1: Potential Sensing Applications of Xanthone-Based Fluorescent Probes

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Al³⁺, Cu²⁺) | Chelation-induced fluorescence change | Environmental monitoring, biological sensing |

| pH | Protonation/deprotonation of hydroxyl groups | Intracellular pH measurement |

| Biomolecules | Specific binding interactions | Disease diagnostics |

Role in Chromatographic and Spectroscopic Analytical Methodologies

In analytical chemistry, compounds with strong chromophores or fluorophores are valuable as derivatizing agents or standards. The distinct spectroscopic signature of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one would likely make it detectable by UV-Vis absorption and fluorescence spectroscopy.

In chromatography, particularly in High-Performance Liquid Chromatography (HPLC), this compound could potentially be used as a fluorescent tag to label molecules that lack a native chromophore, thereby enabling their detection. The specific retention time of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one in a given chromatographic system would be determined by its polarity, which is influenced by the hydroxyl and methyl groups.

While there are no established analytical methods that specifically utilize 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, its structural features suggest it could be a useful tool in the development of new analytical protocols.

Bioimaging Applications at the Cellular Level

The inherent fluorescence of many xanthone derivatives makes them suitable for bioimaging applications. These compounds can be used to stain specific cellular compartments or to monitor dynamic processes within living cells. The ability of a fluorescent molecule to be used in bioimaging depends on several factors, including its cell permeability, cytotoxicity, and photostability.

The lipophilicity imparted by the methyl group in 1,3-dihydroxy-6-methyl-9H-xanthen-9-one might enhance its ability to cross cellular membranes. The hydroxyl groups could be functionalized to target specific organelles or biomolecules within the cell. For example, by attaching a targeting moiety, the molecule could be directed to the mitochondria or the nucleus, allowing for visualization of these structures.

Although no studies have been published on the use of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one for cellular imaging, the general properties of similar xanthone dyes suggest its potential in this field.

Table 2: Key Properties of Xanthone Scaffolds for Bioimaging

| Property | Relevance to Bioimaging |

| Intrinsic Fluorescence | Enables visualization with fluorescence microscopy. |

| Photostability | Allows for prolonged imaging without signal loss. |

| Cell Permeability | Crucial for staining intracellular structures. |

| Low Cytotoxicity | Essential for imaging living cells without causing harm. |

| Functionalizable Core | Allows for the attachment of targeting groups. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One Derivatives

Rational Design and Synthesis of Analogues

The rational design of analogues of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one is guided by established structure-activity relationships within the xanthone (B1684191) class. Key positions for substitution that significantly impact biological activity have been identified as C-1, C-3, C-6, and C-8. mdpi.com Modifications often involve the introduction or alteration of hydroxyl, methoxy (B1213986), and prenyl groups to modulate properties such as lipophilicity, electronic effects, and steric hindrance, thereby influencing interactions with biological targets. mdpi.comresearchgate.net

The synthesis of xanthone derivatives can be achieved through various methods. A common approach involves the dehydrative cyclization of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) or its derivatives. researchgate.net For instance, substituted 1-hydroxy-3-methylxanthones can be synthesized in a one-step reaction using Eaton's reagent, which involves the reaction of a substituted salicylic (B10762653) acid with 3,5-dihydroxytoluene. beilstein-archives.org This is followed by dihydroxy dehydration and cyclization. beilstein-archives.org Further modifications, such as bromination, can be carried out to introduce additional functional groups. For example, Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) can be employed to functionalize methyl groups on the xanthone scaffold. nih.gov

Another synthetic strategy involves the reaction of methyl 2-bromobenzoate (B1222928) with a substituted phenol (B47542), such as 3,4-dimethoxyphenol, to form a diaryl ether intermediate. mdpi.com This intermediate is then hydrolyzed and cyclized to yield the xanthone core. mdpi.com Subsequent demethylation or other functional group interconversions can be performed to obtain the desired analogues. nih.govmdpi.com

Table 1: Synthetic Strategies for Xanthone Analogues

| Starting Materials | Reaction Type | Product Type | Reference |

| Substituted salicylic acid, 3,5-dihydroxytoluene | Eaton's reagent-mediated cyclization | Substituted 1-hydroxy-3-methylxanthones | beilstein-archives.org |

| 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, NBS, BPO | Wohl-Ziegler bromination | 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | nih.gov |

| Methyl 2-bromobenzoate, 3,4-dimethoxyphenol | Diaryl ether formation, hydrolysis, cyclization | 1,2-Dimethoxy-9H-xanthen-9-one | mdpi.com |

Correlating Structural Modifications with Biological Mechanisms

The biological activity of xanthone derivatives is highly dependent on their substitution patterns. The presence and position of hydroxyl and methyl groups on the xanthone scaffold play a crucial role in determining their therapeutic potential.

Antimicrobial Activity: The antimicrobial properties of xanthones are influenced by the presence of hydroxyl and prenyl groups. For example, the antibacterial activity of some xanthones is enhanced by prenylation and the presence of hydroxyl groups at positions C-1, C-3, and C-6. mdpi.com In a study of nature-inspired xanthones, 3,4-dihydroxy-1-methyl-9H-xanthen-9-one demonstrated a potent inhibitory effect against dermatophyte clinical strains with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov

Anticancer Activity: Structure-activity relationship studies have revealed that the anti-proliferative activity of xanthones is significantly influenced by the number and position of hydroxyl and prenyl groups. researchgate.net The presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold is often a key contributor to their cytotoxicity. researchgate.net For instance, 1,3,8-trihydroxy-2-prenylxanthone has been shown to exhibit potent antitumor activities. researchgate.net

Enzyme Inhibition: Xanthone derivatives have been investigated as inhibitors of various enzymes. For example, certain 3-O-substituted xanthone derivatives have shown good inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of AChE through π–π stacking interactions. nih.gov

Table 2: Biological Activities of Selected Xanthone Derivatives

| Compound | Biological Activity | Key Structural Features | Reference |

| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one | Antifungal (dermatophytes) | Dihydroxy and methyl substitution | nih.gov |

| 1,3,8-trihydroxy-2-prenylxanthone | Anticancer | Trihydroxy and prenyl substitution | researchgate.net |

| 3-O-substituted xanthones | Acetylcholinesterase inhibition | O-alkoxyl substitution at C-3 | nih.gov |

Influence of Structure on Spectroscopic and Electronic Properties

The structural features of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one and its analogues have a direct impact on their spectroscopic and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structure elucidation.

NMR Spectroscopy: In ¹H NMR spectra of xanthones, the presence of a chelated hydroxyl group at C-1 typically results in a downfield signal in the range of δ 12-13 ppm due to intramolecular hydrogen bonding with the carbonyl group. researchgate.net The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. researchgate.net For example, in the ¹H NMR spectrum of 1,8-dihydroxy-3-methyl-9H-xanthen-9-one, the methyl protons appear as a singlet around δ 2.45 ppm, while the chelated hydroxyl protons are observed at δ 11.63 and 11.77 ppm. beilstein-archives.org

In ¹³C NMR spectra, the carbonyl carbon (C-9) typically resonates around δ 180-187 ppm. beilstein-archives.orgresearchgate.net The chemical shifts of the aromatic carbons are affected by the substitution pattern, providing valuable information for structural assignment. researchgate.net

IR Spectroscopy: The IR spectra of xanthones show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the carbonyl group is typically observed in the region of 1600-1660 cm⁻¹. beilstein-archives.org The O-H stretching vibrations of the hydroxyl groups usually appear as a broad band in the region of 3000-3500 cm⁻¹. beilstein-archives.org

Electronic Properties: The electronic properties of xanthones are influenced by the nature and position of substituents. The introduction of electron-donating groups, such as hydroxyl and methoxy groups, can affect the electron density distribution within the molecule. Theoretical calculations have shown that in methoxy derivatives of xanthione (the sulfur analogue of xanthone), there is a noticeable charge transfer from the methoxy group to the thiocarbonyl group in the excited state. researchgate.net This suggests that similar electronic effects are at play in the corresponding xanthones, influencing their reactivity and interaction with biological targets.

Table 3: Spectroscopic Data for a Representative Xanthone Derivative (1,8-dihydroxy-3-methyl-9H-xanthen-9-one)

| Spectroscopic Technique | Key Observations | Reference |

| ¹H NMR | -CH₃ singlet at δ 2.45 ppm; chelated OH singlets at δ 11.63 and 11.77 ppm | beilstein-archives.org |

| ¹³C NMR | C=O signal at δ 186.7 ppm | beilstein-archives.org |

| IR (KBr) | C=O stretch at 1661, 1631, 1602 cm⁻¹; O-H stretch at 3431 cm⁻¹ | beilstein-archives.org |

Future Directions and Emerging Research Avenues for 1,3 Dihydroxy 6 Methyl 9h Xanthen 9 One

Development of Novel Synthetic Strategies

The future of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one research is partly dependent on the innovation of new synthetic methodologies. While classical methods like the Grover, Shah, and Shah reaction have been adapted for xanthone (B1684191) synthesis, newer, more efficient strategies are emerging. researchgate.net Future efforts could focus on the following:

Cross-Dehydrogenative Coupling (CDC): This technique allows for the formation of C-C or C-heteroatom bonds directly, without the need for pre-functionalized starting materials. Research into the use of CDC to introduce diverse substituents onto the 1,3-dihydroxy-6-methyl-9H-xanthen-9-one backbone could rapidly generate libraries of novel derivatives for biological screening. researchgate.net This approach expands the scope of accessible molecules and enables the synthesis of new organic materials. researchgate.net

Catalytic Approaches: The development of metal-catalyzed or organocatalytic methods could offer milder reaction conditions, higher yields, and improved regioselectivity. This would be a significant advancement over traditional methods that often require harsh reagents.

Flow Chemistry: Implementing continuous flow synthesis would enable safer, more scalable, and automated production of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one and its analogs. This is particularly advantageous for producing compound libraries for high-throughput screening.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Cross-Dehydrogenative Coupling | Atom economy, reduced waste, access to novel derivatives | Exploring new coupling partners and reaction conditions |

| Modern Catalysis | Higher efficiency, selectivity, milder conditions | Development of specific catalysts for the xanthone core |

| Flow Chemistry | Scalability, safety, automation | Optimization of reaction parameters for continuous production |

Advanced Mechanistic Investigations

While the broader xanthone class is known for its biological activities, the precise mechanisms of action for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one are not fully understood. nih.gov Future research should delve into its molecular interactions to unlock its therapeutic potential.

Key areas for investigation include:

Nrf2 Pathway Modulation: Many xanthones exhibit antioxidant and anti-inflammatory effects by activating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. nih.gov Detailed studies are needed to determine if 1,3-dihydroxy-6-methyl-9H-xanthen-9-one can modulate this pathway and to identify the specific molecular targets involved.

Enzyme Inhibition: Related xanthones have shown inhibitory activity against enzymes crucial in skin aging, such as collagenase and elastase. mdpi.com Investigating the inhibitory potential of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one against these and other disease-relevant enzymes could reveal new therapeutic applications.

Signaling Pathway Analysis: The biological effects of xanthones are often linked to the modulation of various signaling pathways, including NF-κB and MAPK. nih.gov Advanced cell-based assays and molecular biology techniques can be used to map the specific pathways affected by 1,3-dihydroxy-6-methyl-9H-xanthen-9-one.

Exploration of New Application Domains

The structural features of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one suggest its potential utility in diverse fields beyond its currently presumed activities. A strategic exploration of new applications could yield significant discoveries.

Emerging areas of interest include:

Cosmeceuticals: Inspired by related compounds like 1,2-dihydroxy-9H-xanthen-9-one, which demonstrates anti-inflammatory, antioxidant, and anti-allergic properties, this compound could be investigated as an active ingredient in advanced skincare formulations. mdpi.com

Materials Science: The rigid, planar structure of the xanthone core makes it a candidate for developing new organic materials. Potential applications could include organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

Agrochemicals: The antimicrobial properties observed in other xanthone derivatives suggest that 1,3-dihydroxy-6-methyl-9H-xanthen-9-one could be explored as a lead structure for novel fungicides or bactericides. researchgate.net

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery process, modern high-throughput technologies can be integrated into the research pipeline for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.gov By creating a library of derivatives based on the 1,3-dihydroxy-6-methyl-9H-xanthen-9-one scaffold, HTS can be used to identify hits for a wide range of diseases. mdpi.comnih.gov This approach has been successful in identifying novel inhibitors for targets like Hsp90 from natural product libraries. mdpi.com

Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the biological effects of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one. For example, treating cells with the compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal its mechanism of action and identify potential off-target effects.

| Technology | Application | Expected Outcome |

| High-Throughput Screening (HTS) | Screening derivative libraries against disease targets | Identification of lead compounds for drug development |

| Transcriptomics | Analysis of gene expression changes post-treatment | Understanding of cellular pathways affected by the compound |

| Proteomics | Analysis of protein expression and modification changes | Identification of direct protein targets and downstream effects |

| Metabolomics | Study of metabolic changes in response to the compound | Insight into the compound's impact on cellular metabolism |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dihydroxy-6-methyl-9H-xanthen-9-one?

- Methodology : Acid-catalyzed cyclization of polyhydroxybenzophenone precursors (e.g., 2,2',4,4'-tetrahydroxybenzophenone) is a common approach. Subsequent alkylation or Grignard reactions can introduce substituents at the 9-position (e.g., using o-tolylmagnesium bromide) .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to prevent side reactions like over-alkylation. Monitor purity via TLC/HPLC .

Q. How should solubility and storage conditions be managed for this compound?

- Solubility : Soluble in DMF (1 mg/mL) and DMSO (2 mg/mL); insoluble in ethanol and PBS (pH 7.2). For higher solubility, pre-warm solutions to 37°C with sonication .

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Use argon/vacuum sealing for long-term stability .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : ¹H and ¹³C NMR (e.g., δ 6.37 ppm for olefinic protons in derivatives; δ 14.26 ppm for phenolic -OH) .

- Mass Spectrometry : ESI-MS (e.g., m/z 329 [M+H]+ for tetrahydroxy derivatives) confirms molecular weight .

- UV-Vis : Absorbance at 250–350 nm (π→π* transitions in the xanthene core) .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied?

- Approach : Synthesize derivatives with modifications at positions 1, 3, 6, or 9 (e.g., hydroxyl/methoxy groups, alkyl chains). Assess bioactivity (e.g., anti-cancer potency via cell viability assays) .

- Case Study : Derivatives like 1,3,6,7-tetrahydroxy-9H-xanthen-9-one showed anti-hepatocellular carcinoma activity (IC₅₀ = 12 µM) via apoptosis induction .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- HMBC/NOESY : Use heteronuclear correlation (HMBC) to confirm connectivity (e.g., H-1 to C-9' in dimeric xanthones) .

- Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., keto-enol equilibria) by variable-temperature experiments .

Q. How can computational methods predict the compound’s reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.